molecular formula C13H14O B2976838 2,3,6,7,8,9-hexahydro-1H-cyclopenta[a]naphthalen-1-one CAS No. 19346-17-9

2,3,6,7,8,9-hexahydro-1H-cyclopenta[a]naphthalen-1-one

Cat. No.: B2976838
CAS No.: 19346-17-9
M. Wt: 186.254
InChI Key: NYBCPEOJFAJPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2,3,6,7,8,9-hexahydrocyclopenta[a]naphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)12/h5-6H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBCPEOJFAJPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,8,9-hexahydro-1H-cyclopenta[a]naphthalen-1-one typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1-tetralone using palladium on carbon (Pd/C) as a catalyst. The reaction is carried out under a hydrogen atmosphere at elevated temperatures and pressures to achieve the desired reduction.

Industrial Production Methods

In an industrial setting, the production of 2,3,6,7,8,9-hexahydro-1H-cyclopenta[a]naphthalen-1-one may involve large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure the efficient conversion of starting materials to the target compound. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) as catalysts.

    Substitution: Reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated cyclopentane derivatives.

    Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic ring.

Scientific Research Applications

2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2,3,6,7,8,9-hexahydro-1H-cyclopenta[a]naphthalen-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-1-one
  • CAS No.: 19346-17-9
  • Molecular Formula : C₁₃H₁₄O
  • Molecular Weight : 186.25 g/mol
  • Storage : Stable at 2–8°C in dark conditions under inert atmosphere .

This compound features a fused cyclopentane-naphthalenone structure with partial saturation (hexahydro), distinguishing it from fully aromatic naphthalenones. Its ketone group at position 1 and cyclopenta ring fusion at the [a] position contribute to unique electronic and steric properties, making it a subject of interest in organic synthesis and medicinal chemistry research .

Comparison with Structural Analogs

2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-one (CAS 109341-49-3)

  • Structure: Cyclopenta ring fused at the [b] position of naphthalenone, with two hydrogenated double bonds (dihydro).
  • Saturation Level: Reduced saturation (dihydro vs. hexahydro) increases aromaticity, which may enhance UV absorption and stability but reduce conformational flexibility .
Property Target Compound ([a]-fusion, hexahydro) [b]-Fusion Dihydro Analog
CAS No. 19346-17-9 109341-49-3
Molecular Formula C₁₃H₁₄O C₁₃H₁₀O (inferred)
Saturation Hexahydro Dihydro
Typical Applications Research intermediate Not explicitly reported

(E)-2-(Substituted Benzylidene)-2,3-Dihydro-1H-cyclopenta[a]naphthalen-1-one Derivatives

  • Structure : Features a benzylidene substituent at position 2 and dihydro saturation .
  • Key Differences :
    • Substituents : The benzylidene group introduces π-conjugation and steric bulk, enhancing tyrosinase inhibition (e.g., MHY3655, IC₅₀ = 0.1456 µM vs. kojic acid’s 17.2 µM) .
    • Biological Activity : The dihydro core allows planar orientation of the benzylidene group, critical for enzyme binding. Hexahydro saturation in the target compound may reduce planarity, diminishing such activity .

2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-amine (CAS 2172947-68-9)

  • Structure : Amine substituent at position 5 instead of a ketone.
  • Stability: Requires stricter storage conditions (inert atmosphere, dark) compared to the ketone analog .

1,3,7-Trimethyl-2,3,6,7,8,9-hexahydro-1H-purine-2,6,8-trione

  • Structure : Purine trione core with hexahydro saturation (CAS 5415-44-1) .
  • Key Differences: Core Heterocycle: Purine vs. naphthalenone results in divergent electronic profiles and biological targets (e.g., enzyme inhibition vs. nucleic acid analogs) . Applications: The purine derivative is metabolically related to uric acid, whereas the naphthalenone is explored in materials science .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.